![molecular formula C23H32O3 B12323414 4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B12323414.png)
4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-hidroxi-10,13-dimetil-2,3,4,5,6,7,8,9,11,12,16,17-dodecahidro-1H-ciclopenta[a]fenantren-17-il)-2H-furan-5-ona es un compuesto orgánico complejo con una estructura única que incluye un núcleo de ciclopenta[a]fenantreno fusionado con un anillo de furano. Este compuesto es de gran interés debido a sus potenciales actividades biológicas y aplicaciones en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(3-hidroxi-10,13-dimetil-2,3,4,5,6,7,8,9,11,12,16,17-dodecahidro-1H-ciclopenta[a]fenantren-17-il)-2H-furan-5-ona generalmente implica múltiples pasos, comenzando desde precursores más simples.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas que garanticen un alto rendimiento y pureza. Estos métodos a menudo incluyen el uso de catalizadores y condiciones de reacción específicas para facilitar la formación del producto deseado. Los detalles exactos de los métodos de producción industrial son propietarios y pueden variar entre los fabricantes.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(3-hidroxi-10,13-dimetil-2,3,4,5,6,7,8,9,11,12,16,17-dodecahidro-1H-ciclopenta[a]fenantren-17-il)-2H-furan-5-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para formar alcoholes u otros derivados reducidos.
Sustitución: El anillo de furano puede sufrir reacciones de sustitución con varios electrófilos o nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios electrófilos o nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura y el disolvente, se optimizan en función de la transformación deseada .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de furano .
Aplicaciones Científicas De Investigación
4-(3-hidroxi-10,13-dimetil-2,3,4,5,6,7,8,9,11,12,16,17-dodecahidro-1H-ciclopenta[a]fenantren-17-il)-2H-furan-5-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como precursor para la síntesis de moléculas más complejas y como compuesto modelo para estudiar mecanismos de reacción.
Biología: Se investiga por sus potenciales actividades biológicas, como propiedades antiinflamatorias y anticancerígenas.
Medicina: Se explora por sus potenciales aplicaciones terapéuticas, incluido el desarrollo de fármacos y estudios farmacológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-(3-hidroxi-10,13-dimetil-2,3,4,5,6,7,8,9,11,12,16,17-dodecahidro-1H-ciclopenta[a]fenantren-17-il)-2H-furan-5-ona implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos involucrados dependen del contexto biológico específico y son objeto de investigación en curso .
Comparación Con Compuestos Similares
Compuestos similares
- 2,3-Dihidroxi-10,13-dimetil-2,3,4,5,6,7,8,14,15,17-decahidro-1H-ciclopenta[a]fenantreno-12,16-diona
- 17-hidroxi-10,13-dimetil-1,2,6,7,8,9,11,12,14,15,16,17-dodecahidrociclopenta[a]fenantren-3-ona
Unicidad
4-(3-hidroxi-10,13-dimetil-2,3,4,5,6,7,8,9,11,12,16,17-dodecahidro-1H-ciclopenta[a]fenantren-17-il)-2H-furan-5-ona es único debido a sus características estructurales específicas, incluida la fusión del núcleo de ciclopenta[a]fenantreno con un anillo de furano. Esta estructura única contribuye a sus propiedades químicas y biológicas distintivas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica .
Propiedades
Fórmula molecular |
C23H32O3 |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one |
InChI |
InChI=1S/C23H32O3/c1-22-10-7-15(24)13-14(22)3-4-16-18-5-6-19(17-9-12-26-21(17)25)23(18,2)11-8-20(16)22/h5,9,14-16,19-20,24H,3-4,6-8,10-13H2,1-2H3 |
Clave InChI |
DPDKGFZJWHLPLO-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CCOC5=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol Hydrogen Sulfate (Ester)](/img/structure/B12323335.png)


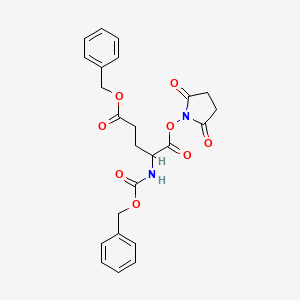
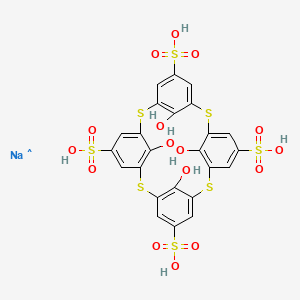
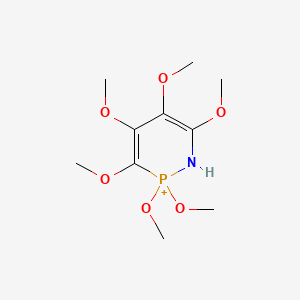
![Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B12323364.png)
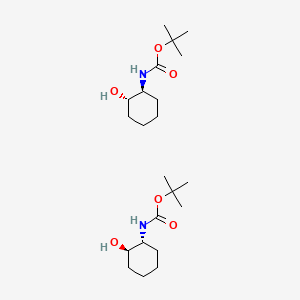
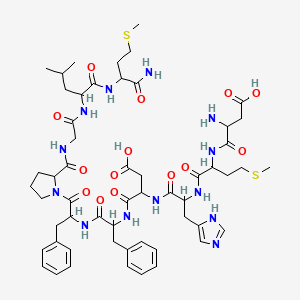
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride](/img/structure/B12323375.png)

![trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12323385.png)

![5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12323398.png)
